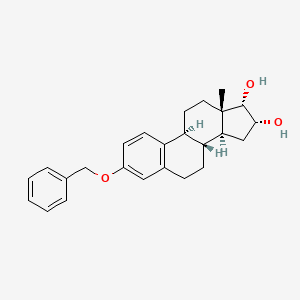

3-O-Benzyl 17-Epiestriol

Descripción general

Descripción

3-O-Benzyl 17-Epiestriol: is a synthetic derivative of 17-epiestriol, a metabolite of estradiol. This compound is characterized by the presence of a benzyl group at the 3-O position. It is primarily used in biochemical research, particularly in the study of estrogen receptor interactions and estrogenic activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl 17-Epiestriol typically involves the benzylation of 17-epiestriol. The process can be summarized as follows:

Starting Material: 17-Epiestriol.

Reagent: Benzyl chloride.

Catalyst: A base such as sodium hydride or potassium carbonate.

Solvent: Anhydrous conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete benzylation.

Actividad Biológica

3-O-Benzyl 17-Epiestriol is a synthetic derivative of 17-epiestriol, a metabolite of estradiol, which has gained attention for its potential biological activities, particularly in the context of estrogen receptor interactions. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its significance in medical research.

- Molecular Formula : C25H30O3

- Molecular Weight : 378.5 g/mol

- CAS Number : 1316291-21-0

This compound is characterized by a benzyl group at the 3-O position, enhancing its stability and bioactivity compared to its parent compound, 17-epiestriol.

Research indicates that this compound acts primarily as a selective estrogen receptor (ER) agonist, particularly for ER-beta. This selectivity is crucial as it may lead to different physiological responses compared to other estrogens that activate both ER-alpha and ER-beta.

Key Findings:

- Potency : It has been shown to be significantly more potent than estradiol in inhibiting vascular cell adhesion molecule-1 (VCAM-1) expression, which is critical in inflammatory processes and cardiovascular health .

- Endothelial Function : The compound induces the expression of endothelial nitric oxide synthase (eNOS), suggesting a role in promoting vascular health through enhanced nitric oxide production .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by:

- Suppressing tumor necrosis factor-alpha (TNF-α)-induced VCAM-1 expression in human umbilical vein endothelial cells.

- Preventing the migration of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) into the nucleus, thereby inhibiting pro-inflammatory signaling pathways .

Estrogenic Activity

The compound demonstrates significant estrogenic activity:

- It binds to estrogen receptors with high affinity, influencing gene transcription related to various physiological processes such as cell proliferation and differentiation.

- Its effects are modulated through nitric oxide pathways, indicating a complex interaction between estrogen signaling and vascular function .

Comparative Analysis with Other Estrogens

| Compound | Potency (relative to estradiol) | Mechanism of Action |

|---|---|---|

| This compound | ~400x more potent | ER-beta agonism, NO synthesis induction |

| Estradiol | Baseline | ER-alpha and ER-beta agonism |

| Genistein | Moderate | ER-beta agonism |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Vascular Health Study : A study demonstrated that this compound significantly reduced VCAM-1 expression in endothelial cells exposed to inflammatory cytokines, suggesting potential therapeutic applications in cardiovascular diseases .

- Cancer Research : Preliminary findings indicate that due to its selective action on ER-beta, this compound could be beneficial in treating certain hormone-sensitive cancers by selectively targeting cancerous tissues while minimizing effects on normal tissues .

- Bone Density Studies : Other research has indicated that compounds similar to this compound may help maintain bone density in postmenopausal women by mimicking estrogen’s protective effects on bone tissue without the associated risks of traditional hormone replacement therapies .

Propiedades

IUPAC Name |

(8R,9S,13S,14S,16R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUPBUZZJUIEDX-YHYVJRSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747104 | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316291-21-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316291-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.